molecular formula C19H29N3O5 B12000746 ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester

((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester

Cat. No.: B12000746
M. Wt: 379.5 g/mol
InChI Key: DAJHIUICHSIAAV-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester typically involves multiple stepsThe reaction conditions often involve the use of solvents like glycerol and catalysts to ensure high yield and selectivity .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be used to remove the Boc protecting group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include phosphoric acid for deprotection, and various oxidizing and reducing agents . The reaction conditions often involve mild temperatures and environmentally benign solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group using phosphoric acid results in the formation of the free amine .

Scientific Research Applications

Chemistry

In chemistry, ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester is used as an intermediate in the synthesis of peptides and other complex molecules. Its ability to protect amine groups makes it valuable in multi-step organic syntheses .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. The protected amine group allows for selective modification of biomolecules without interfering with other functional groups .

Medicine

In medicine, this compound is used in the development of pharmaceuticals. Its ability to protect amine groups during synthesis is crucial for the preparation of peptide-based drugs .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility and stability make it suitable for large-scale production .

Mechanism of Action

The mechanism of action of ((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester involves the protection of amine groups through the formation of a Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under mild conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester is unique due to its specific structure, which allows for selective protection and deprotection of amine groups. This selectivity is crucial in multi-step organic syntheses, making it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C19H29N3O5

Molecular Weight

379.5 g/mol

IUPAC Name

benzyl N-[(5S)-6-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamate

InChI

InChI=1S/C19H29N3O5/c1-19(2,3)27-18(25)22-15(16(20)23)11-7-8-12-21-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-/m0/s1

InChI Key

DAJHIUICHSIAAV-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N

Origin of Product

United States

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